An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-6-(trimethylammonium)hexyl Bromide
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-6-(trimethylammonium)hexyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-6-(trimethylammonium)hexyl Bromide is a quaternary ammonium compound with significant applications in various scientific and industrial fields. Its bifunctional nature, possessing both a reactive bromoalkyl chain and a cationic trimethylammonium headgroup, makes it a versatile molecule. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in antimicrobial activity and phase transfer catalysis.
Physicochemical Properties
1-Bromo-6-(trimethylammonium)hexyl Bromide is a white to off-white solid or a light brown oil.[1][2] It is a hygroscopic compound and should be stored accordingly.[2][3] Key physicochemical data are summarized in the tables below.
Table 1: General and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 32765-81-4 | [1][2][4] |
| Molecular Formula | C₉H₂₁Br₂N | [1][2][4] |
| Molecular Weight | 303.08 g/mol | [1][2][4] |
| IUPAC Name | 6-bromohexyl(trimethyl)azanium;bromide | [2] |
| Synonyms | (6-Bromohexyl)trimethylammonium Bromide, 6-Bromo-N,N,N-trimethyl-1-hexanaminium Bromide | [2][5] |
| InChI | InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | [2][5] |
| InChI Key | KNKBZYUINRTEOG-UHFFFAOYSA-M | [2][5] |
| SMILES | C--INVALID-LINK--(C)CCCCCCBr.[Br-] | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | White to Off-White Solid / Light brown oil | [1][2] |
| Melting Point | 98-100 °C | [2][3] |
| Boiling Point | Data not available | [6] |
| Solubility | Soluble in methanol and water (slightly) | [3] |
| Density | Data not available | |
| Purity | ≥95% - 98% | [5][6] |
| Stability | Stable under recommended temperatures and pressures. Hygroscopic. | [3][6] |
Table 3: Spectral Data
| Technique | Data | Source(s) |
| ¹H NMR | Triplet signals at δ 3.4–3.6 ppm (N⁺(CH₃)₃) and δ 1.2–1.8 ppm (hexyl chain CH₂ groups) | |
| ¹³C NMR | Data not available | [7][8][9] |
| FTIR | Absorbance at 720 cm⁻¹ (C-Br stretch) and 1470 cm⁻¹ (C-N⁺ symmetric bending) | |
| Mass Spectrometry (ESI+) | Dominant peak at m/z 280.1 [M-Br]⁺ |
Experimental Protocols
Synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide
The primary method for synthesizing this compound is through a Menshutkin-type alkylation reaction between 1,6-dibromohexane and trimethylamine.[2]
Materials:
-
1,6-dibromohexane
-
Aqueous trimethylamine (30% wt)
-
Ethanol
-
Acetonitrile
Optimized Protocol: [2]
-
Dissolve 1,6-dibromohexane (e.g., 24.4 g, 100 mmol) in ethanol (50 mL).
-
Add aqueous trimethylamine (30% wt, e.g., 39.3 g, providing a 1:1.2 molar ratio of 1,6-dibromohexane to trimethylamine to minimize di-alkylation byproducts).
-
Reflux the reaction mixture for 24 hours at a controlled temperature of 40–60°C to prevent thermal degradation of the trimethylammonium group.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by recrystallization from acetonitrile to yield the quaternary ammonium salt as a hygroscopic white solid.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the quaternization process. A study demonstrated that exposing 1,6-dibromohexane (2.9 g) and trimethylamine (0.4 mL) to 170°C microwave radiation for 35 minutes can achieve an 89% conversion.[2]
Mandatory Visualizations
Antimicrobial Mechanism of Action
The primary antimicrobial action of 1-Bromo-6-(trimethylammonium)hexyl Bromide involves the disruption of the microbial cell envelope.[1] The cationic headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, leading to the insertion of the hydrophobic hexyl tail into the lipid bilayer. This disrupts the membrane's integrity, causing leakage of cellular contents and ultimately cell death.[10][11]
Phase Transfer Catalysis Workflow
As a phase transfer catalyst, 1-Bromo-6-(trimethylammonium)hexyl Bromide facilitates the reaction between reactants in two immiscible phases (typically aqueous and organic).[12][13][14] The cationic headgroup forms an ion pair with an anionic reactant from the aqueous phase, and the lipophilic nature of the overall molecule allows this ion pair to be transported into the organic phase where it can react with the organic substrate.[15][16]
Applications in Research and Drug Development
The unique properties of 1-Bromo-6-(trimethylammonium)hexyl Bromide make it a valuable tool in several areas of research and development:
-
Drug Delivery Systems: Its cationic nature allows for interaction with negatively charged biological membranes, making it a candidate for developing nanocarriers for targeted drug delivery.[2]
-
Material Science: It serves as a precursor in the synthesis of functional polymers, such as cationic conjugated polymers used in organic electronics.[1] It is also used as a template and structure-directing agent in the synthesis of mesoporous silica nanoparticles.[2]
-
Antimicrobial Agents: As a quaternary ammonium compound, it exhibits broad-spectrum antimicrobial activity against various microorganisms.[10]
-
Phase Transfer Catalysis: It is an effective phase transfer catalyst, accelerating reactions between reactants in immiscible phases.[1]
Conclusion
1-Bromo-6-(trimethylammonium)hexyl Bromide is a versatile quaternary ammonium salt with a well-defined set of physicochemical properties that underpin its wide range of applications. Its utility as a surfactant, antimicrobial agent, and phase transfer catalyst makes it a compound of significant interest to researchers in chemistry, materials science, and drug development. Further research into its biological interactions and the development of more detailed synthetic protocols will continue to expand its applications.
References
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- 2. Buy 1-Bromo-6-(trimethylammonium)hexyl Bromide | 32765-81-4 [smolecule.com]
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- 4. scbt.com [scbt.com]
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- 6. aksci.com [aksci.com]
- 7. (N-HEXYL)TRIMETHYLAMMONIUM BROMIDE(2650-53-5) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase transfer catalysis | PPTX [slideshare.net]
- 13. dalalinstitute.com [dalalinstitute.com]
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